molecular formula C14H10Cl2N2O B11531077 2-{[(E)-1-(2,4-dichlorophenyl)methylidene]amino}-4,5-dimethyl-3-furonitrile

2-{[(E)-1-(2,4-dichlorophenyl)methylidene]amino}-4,5-dimethyl-3-furonitrile

Cat. No.: B11531077
M. Wt: 293.1 g/mol
InChI Key: XWGMVBYXQUHELQ-CNHKJKLMSA-N
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Description

2-{[(E)-1-(2,4-dichlorophenyl)methylidene]amino}-4,5-dimethyl-3-furonitrile is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group, a furan ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-1-(2,4-dichlorophenyl)methylidene]amino}-4,5-dimethyl-3-furonitrile typically involves the condensation of 2,4-dichlorobenzaldehyde with 4,5-dimethyl-3-furonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include acidic or basic reagents, and the reaction is often performed in an organic solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-1-(2,4-dichlorophenyl)methylidene]amino}-4,5-dimethyl-3-furonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where one or both chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-{[(E)-1-(2,4-dichlorophenyl)methylidene]amino}-4,5-dimethyl-3-furonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research explores its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-{[(E)-1-(2,4-dichlorophenyl)methylidene]amino}-4,5-dimethyl-3-furonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-1-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile
  • 2-{[(E)-1-(2,4-dichlorophenyl)methylidene]amino}-4,5-dimethyl-3-thiophenenitrile

Uniqueness

Compared to similar compounds, 2-{[(E)-1-(2,4-dichlorophenyl)methylidene]amino}-4,5-dimethyl-3-furonitrile is unique due to its specific structural features, such as the presence of both a furan ring and a nitrile group

Properties

Molecular Formula

C14H10Cl2N2O

Molecular Weight

293.1 g/mol

IUPAC Name

2-[(E)-(2,4-dichlorophenyl)methylideneamino]-4,5-dimethylfuran-3-carbonitrile

InChI

InChI=1S/C14H10Cl2N2O/c1-8-9(2)19-14(12(8)6-17)18-7-10-3-4-11(15)5-13(10)16/h3-5,7H,1-2H3/b18-7+

InChI Key

XWGMVBYXQUHELQ-CNHKJKLMSA-N

Isomeric SMILES

CC1=C(OC(=C1C#N)/N=C/C2=C(C=C(C=C2)Cl)Cl)C

Canonical SMILES

CC1=C(OC(=C1C#N)N=CC2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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